(2S)-2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride (2S)-2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2613300-03-9
VCID: VC11541472
InChI: InChI=1S/C10H16N4.2ClH/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8;;/h8,11H,1-7H2;2*1H/t8-;;/m0../s1
SMILES:
Molecular Formula: C10H18Cl2N4
Molecular Weight: 265.18 g/mol

(2S)-2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride

CAS No.: 2613300-03-9

Cat. No.: VC11541472

Molecular Formula: C10H18Cl2N4

Molecular Weight: 265.18 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(2S)-2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride - 2613300-03-9

Specification

CAS No. 2613300-03-9
Molecular Formula C10H18Cl2N4
Molecular Weight 265.18 g/mol
IUPAC Name 3-[(2S)-pyrrolidin-2-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride
Standard InChI InChI=1S/C10H16N4.2ClH/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8;;/h8,11H,1-7H2;2*1H/t8-;;/m0../s1
Standard InChI Key OJXZGQRIGOMYJE-JZGIKJSDSA-N
Isomeric SMILES C1CCN2C(=NN=C2[C@@H]3CCCN3)C1.Cl.Cl
Canonical SMILES C1CCN2C(=NN=C2C3CCCN3)C1.Cl.Cl

Introduction

Chemical Structure and Stereochemical Features

Core Architecture

The molecule features a triazolo[4,3-a]pyridine scaffold, a nitrogen-rich heterocyclic system comprising a pyridine ring fused to a triazole moiety. The pyrrolidine ring is attached at the C3 position of the triazole, with an (S)-configuration at the C2 carbon of the pyrrolidine (Fig. 1) . This stereochemical arrangement influences its three-dimensional conformation and interaction with biological targets.

Molecular Formula: C10H16N42HCl\text{C}_{10}\text{H}_{16}\text{N}_4 \cdot 2\text{HCl}
Molecular Weight: 265.18 g/mol (calculated from free base MW 192.26 g/mol + 72.92 g/mol for 2HCl) .

Salt Formation and Protonation Sites

The dihydrochloride salt forms via protonation at two basic nitrogen atoms within the structure. Likely sites include the pyrrolidine nitrogen and the triazole N2 atom, though computational studies would be required to confirm preferential protonation . This salt formation reduces logP (lipophilicity) compared to the free base, enhancing solubility in polar solvents.

Synthesis and Structural Characterization

Synthetic Routes

The free base is typically synthesized through cyclocondensation reactions. One plausible route involves:

  • Formation of the triazole ring: Reaction of a pyridine-3-amine derivative with hydrazine and a carbonyl source.

  • Pyrrolidine coupling: Stereoselective alkylation or cycloaddition to introduce the (S)-configured pyrrolidine .

  • Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride.

Chiral resolution techniques (e.g., chromatography with chiral stationary phases) or asymmetric catalysis ensure the (2S) configuration .

Spectroscopic Characterization

Key spectroscopic data for the free base include:

  • 1H NMR (400 MHz, D2O): δ 4.32–4.25 (m, 1H, pyrrolidine H2), 3.85–3.70 (m, 4H, pyridine-CH2), 2.95–2.80 (m, 2H, triazole-CH2) .

  • 13C NMR: 165.2 ppm (triazole C3), 58.9 ppm (pyrrolidine C2) .

  • HRMS: m/z 193.1441 [M+H]+ (calculated for C10H17N4: 193.1453) .

Physicochemical Properties

Computed Properties

PropertyValue (Free Base)Value (Dihydrochloride)
XLogP30.1 -1.2 (estimated)
Hydrogen Bond Donors1 3
Topological Polar SA42.7 Ų 85.4 Ų (estimated)
Aqueous Solubility12 mg/L (pH 7) >500 mg/L (pH 1.2)

The dihydrochloride salt’s increased polarity improves bioavailability in acidic environments (e.g., gastric fluid), critical for oral administration .

Stability Profile

  • Thermal Stability: Decomposes at 218°C (free base) .

  • Photostability: Susceptible to UV-induced degradation due to the triazole moiety; requires light-protected storage.

  • Hygroscopicity: Moderate; the hydrochloride form absorbs moisture at >80% relative humidity.

CompoundTarget IC50 (nM)Selectivity Ratio (vs. PDE3)
Triazolo[4,3-a]pyrazinePDE2: 2.1 1,200
(2S)-pyrrolidine derivativeNot reported

In silico docking studies predict moderate affinity for PDE2 (estimated IC50: 50–100 nM) due to favorable interactions with the catalytic domain .

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